molecular formula C8H10O2 B2754253 Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid CAS No. 2378507-06-1

Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid

Cat. No.: B2754253
CAS No.: 2378507-06-1
M. Wt: 138.166
InChI Key: IIPVWAVONZUJBK-UHFFFAOYSA-N
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Description

Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid is a unique organic compound characterized by its tricyclic structure. This compound is notable for its rigid and strained ring system, which imparts distinct chemical properties and reactivity. The presence of a carboxylic acid functional group further enhances its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid over Raney nickel, which proceeds in a syn-stereoselective fashion . This process yields anti-7-phenylbicyclo[3.1.1]heptane-exo-6-carboxylic acid, which can be further manipulated to obtain the desired tricyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using robust catalysts like Raney nickel. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid to alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

Scientific Research Applications

Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid finds applications across multiple scientific disciplines:

    Chemistry: Used as a building block in organic synthesis, particularly in the creation of complex tricyclic structures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique structural attributes.

Mechanism of Action

The mechanism of action of Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This functional group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function. The rigid tricyclic structure also contributes to its binding affinity and specificity, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

    Tricyclo[4.4.0.02,7]decane: Another tricyclic compound with a different ring size and structure.

    Tricyclo[5.4.0.02,8]undecane: A larger tricyclic compound with additional carbon atoms in the ring system.

Uniqueness: Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid is unique due to its specific ring strain and the presence of a carboxylic acid group, which imparts distinct reactivity and potential applications compared to its analogs. Its smaller ring size and higher strain energy make it particularly interesting for studying reaction mechanisms and developing new synthetic methodologies.

Properties

IUPAC Name

tricyclo[4.1.0.02,4]heptane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8(10)7-5-1-3(5)4-2-6(4)7/h3-7H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPVWAVONZUJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(C3C2C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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